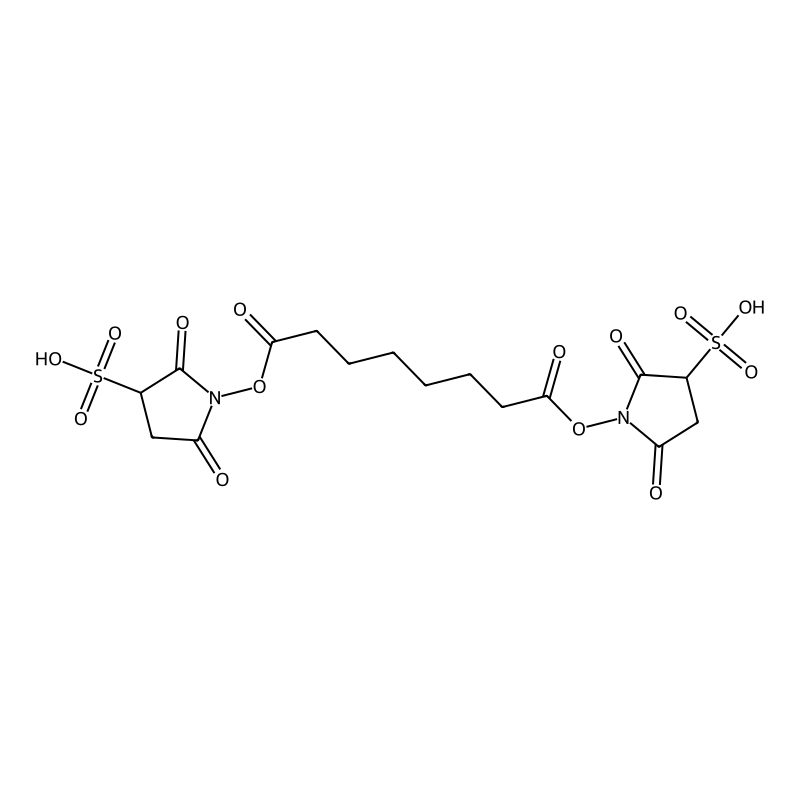Bis(sulphosuccinimidyl)suberate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Bis(sulphosuccinimidyl)suberate (BS3) is a water-soluble crosslinker commonly used in biochemical research applications Wikipedia: . It functions by covalently linking the primary amine groups (amino groups) of biomolecules, most frequently proteins Thermo Fisher Scientific: .
Here are some specific research applications of BS3:
Protein-Protein Interactions
BS3 is a valuable tool for studying protein-protein interactions. By crosslinking proteins that are interacting with each other, BS3 helps researchers identify and characterize these interactions PLOS ONE.
Protein Complex Analysis
BS3 can be used to crosslink subunits of protein complexes, allowing researchers to determine the composition and structure of these complexes Thermo Fisher Scientific: .
Identification of Receptor-Ligand Interactions
BS3 can be used to covalently link receptors and their ligands (molecules that bind to receptors), aiding in the study of these interactions Thermo Fisher Scientific: .
Protein Immobilization
BS3 can be used to immobilize proteins onto surfaces that contain amine groups. This is useful for various applications, such as protein purification and biosensor development Thermo Fisher Scientific: .
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Wikipedia
Dates
2: Fischer L, Chen ZA, Rappsilber J. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. J Proteomics. 2013 Aug 2;88:120-8. doi: 10.1016/j.jprot.2013.03.005. Epub 2013 Mar 26. PubMed PMID: 23541715; PubMed Central PMCID: PMC3714596.
3: Zhao A, Hao G, Gu J. Chemical crosslinking and mass spectrometric identification of interaction sites within soluble aggregate of protein therapeutics. J Pharm Biomed Anal. 2013 Jan 25;73:99-102. doi: 10.1016/j.jpba.2012.05.006. Epub 2012 May 22. PubMed PMID: 22677652.
4: Peng L, Rasmussen MI, Chailyan A, Houen G, Højrup P. Probing the structure of human protein disulfide isomerase by chemical cross-linking combined with mass spectrometry. J Proteomics. 2014 Aug 28;108:1-16. doi: 10.1016/j.jprot.2014.04.037. Epub 2014 May 2. PubMed PMID: 24792702.
5: Boeri Erba E, Klein PA, Signor L. Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. J Mass Spectrom. 2015 Oct;50(10):1114-9. doi: 10.1002/jms.3626. PubMed PMID: 26456778.
6: Ivanov KI, Bašić M, Varjosalo M, Mäkinen K. One-step purification of twin-strep-tagged proteins and their complexes on strep-tactin resin cross-linked with bis(sulfosuccinimidyl) suberate (BS3). J Vis Exp. 2014 Apr 20;(86). doi: 10.3791/51536. PubMed PMID: 24796313; PubMed Central PMCID: PMC4174720.
7: Turk HF, Chapkin RS. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking. Methods Mol Biol. 2015;1233:25-34. doi: 10.1007/978-1-4939-1789-1_3. PubMed PMID: 25319886; PubMed Central PMCID: PMC4327833.








